![molecular formula C16H27IN2OSi B1531047 4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodopyridine CAS No. 1203498-95-6](/img/structure/B1531047.png)
4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodopyridine
Overview
Description
4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodopyridine is an organic compound that has been widely studied in the scientific community due to its unique properties and potential applications. It is a colorless solid with a molecular formula of C11H19INO2Si and a molecular weight of 302.33 g/mol. This compound has been synthesized in a variety of ways, including the reaction of 3-iodopyridine and tert-butyldimethylsilyl chloride in the presence of triethylamine. It has been studied for its potential use in the synthesis of a variety of compounds, as well as its potential applications in scientific research.
Scientific Research Applications
Coordination Chemistry and Complex Formation
Research indicates that pyridine derivatives, including structures similar to 4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodopyridine, are significant in the field of coordination chemistry. These compounds are known to form complexes with metals, displaying unique properties that have implications in various scientific applications:
Complex Formation and Stereochemistry : Complexes of pyridine derivatives exhibit distinct stereochemistry and bonding properties, impacting the reactivity and stability of the compounds. The coordination of pyridine ligands to metals like iridium can lead to the formation of isomers and affect ligand exchange processes. In-depth studies have been conducted on the coordination chemistry of pyridine with iridium complexes, highlighting the intricacies of cis- and trans-hydrido–chlorido isomers formation and ligand exchange dynamics (Titova et al., 2016).
Ligand Versatility and Complex Stability : Derivatives of pyridine, such as 2,6-di(pyrazol-1-yl)pyridine, have been utilized as versatile ligands. These compounds show promise in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties. The research explores the synthesis and complex chemistry of these ligands, offering insights into their advantages and limitations compared to more widely investigated terpyridines (Halcrow, 2005).
Photochemical Synthesis and Catalytic Applications : Pyridine derivatives are also significant in photochemical synthesis and catalysis. Studies have shown that the right pyridine structure can lead to efficient and selective ligand interchange in photochemical reactions, indicating the high stability of the core structure under irradiation. Such properties are valuable in various synthesis processes and catalytic applications, including ligand interchange and polymerization (Bonnet et al., 2003).
properties
IUPAC Name |
tert-butyl-[[1-(3-iodopyridin-4-yl)pyrrolidin-3-yl]methoxy]-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27IN2OSi/c1-16(2,3)21(4,5)20-12-13-7-9-19(11-13)15-6-8-18-10-14(15)17/h6,8,10,13H,7,9,11-12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDLUWCIEIGPID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=C(C=NC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27IN2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674060 | |
Record name | 4-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodopyridine | |
CAS RN |
1203498-95-6 | |
Record name | 4-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-3-iodopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203498-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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